

Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: Carbonochloridic acid, octyl ester

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An In-depth Technical Guide to the Spectral Data of Carbonochloridic Acid, Octyl Ester

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **carbonochloridic acid, octyl ester** (octyl chloroformate).

Chemical Structure and Properties

- IUPAC Name: octyl carbonochloridate[1]
- Synonyms: n-Octyl chloroformate, **Carbonochloridic acid, octyl ester**, Octyl chloridocarbonate[1][2][3]
- CAS Number: 7452-59-7[1][2][3]
- Molecular Formula: C₉H₁₇ClO₂[1][2][3]
- Molecular Weight: 192.68 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of octyl chloroformate provides information on the number and types of hydrogen atoms present in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.3	Triplet	2H	-O-CH ₂ -
~1.7	Quintet	2H	-O-CH ₂ -CH ₂ -
~1.3	Multiplet	10H	-(CH ₂) ₅ -
~0.9	Triplet	3H	-CH ₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the octyl chloroformate molecule.

Chemical Shift (δ) ppm	Assignment
~152	C=O
~72	-O-CH ₂ -
~32	-CH ₂ -
~29	-CH ₂ -
~28	-CH ₂ -
~25	-CH ₂ -
~22	-CH ₂ -
~14	-CH ₃

Note: Predicted chemical shifts based on typical values for similar functional groups.^[4] The peak around 77 ppm, if present, is likely due to the CDCl₃ solvent.^[4]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of octyl chloroformate for ¹H NMR or 20-50 mg for ¹³C NMR.^{[5][6][7]}
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.^{[5][7][8]}
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.^[5]
- Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.^{[6][8]}
- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.^{[5][8]}
- Cap the NMR tube securely.^[5]

Instrumental Analysis:

- Insert the NMR tube into the spectrometer.
- The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.^[5]
- The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.^[5]
- The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).^[5]
- Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Strong	C-H stretch (alkane)
~1775	Strong	C=O stretch (acid chloride)
~1150	Strong	C-O stretch (ester)

Note: These are characteristic absorption bands. The data can be obtained using techniques like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[\[1\]](#)

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR data.[\[9\]](#)[\[10\]](#)

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[9\]](#)[\[10\]](#)
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[10\]](#)
- Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[\[11\]](#)
- If analyzing a solid, apply pressure to ensure good contact between the sample and the crystal.[\[11\]](#)[\[12\]](#)
- Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the sample.[\[9\]](#)[\[13\]](#)
- After the measurement, clean the crystal with a suitable solvent.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
192/194	Low	$[M]^+$ (Molecular ion peak, showing isotopic pattern for Cl)
112	Moderate	$[M - Cl - C_2H_4]^+$
70	High	$[C_5H_{10}]^+$
56	High	$[C_4H_8]^+$
55	High	$[C_4H_7]^+$

Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2 peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are often fragments of the octyl chain.^[1]

Experimental Protocol for Mass Spectrometry

The following is a general procedure for analyzing a small molecule like octyl chloroformate using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).^{[14][15]}

- **Sample Preparation:** Prepare a dilute solution of octyl chloroformate in a volatile organic solvent.
- **Internal Standard:** For quantitative analysis, a known amount of an internal standard can be added to the sample.^[15]
- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from other components.^[14]
- **Ionization:** An ionization technique suitable for small molecules, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.^{[16][17]}

- Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[17]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- Calibration: The m/z scale is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[18]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like octyl chloroformate.

Caption: Workflow for Spectral Data Acquisition and Analysis.

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